![molecular formula C25H19NO B14506482 2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine CAS No. 65023-66-7](/img/structure/B14506482.png)
2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine is a complex organic compound belonging to the class of benzopyranopyridines
Méthodes De Préparation
The synthesis of 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine typically involves multicomponent reactions. One efficient method includes a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Analyse Des Réactions Chimiques
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyrano and pyridine rings.
Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as p-toluene sulfonic acid .
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine can be compared with other benzopyranopyridine derivatives, such as:
- 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[2,3-b]pyridine : Similar structure but different ring fusion, leading to distinct biological activities.
- 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[3,2-b]pyridine : Another isomer with unique properties and applications.
The uniqueness of 2-(4-Methylphenyl)-4-phenyl-5H-1benzopyrano[4,3-b]pyridine lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
65023-66-7 |
|---|---|
Formule moléculaire |
C25H19NO |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4-phenyl-5H-chromeno[4,3-b]pyridine |
InChI |
InChI=1S/C25H19NO/c1-17-11-13-19(14-12-17)23-15-21(18-7-3-2-4-8-18)22-16-27-24-10-6-5-9-20(24)25(22)26-23/h2-15H,16H2,1H3 |
Clé InChI |
DCUPUPVWXKFOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(COC4=CC=CC=C43)C(=C2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

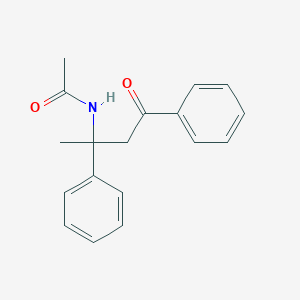
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
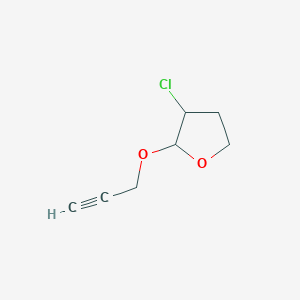
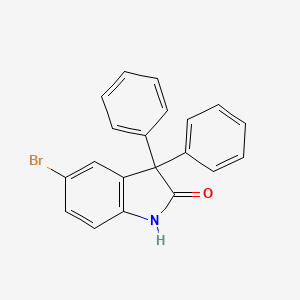


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
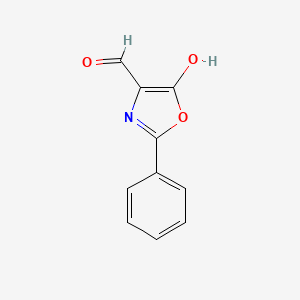
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
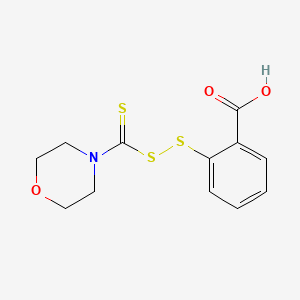
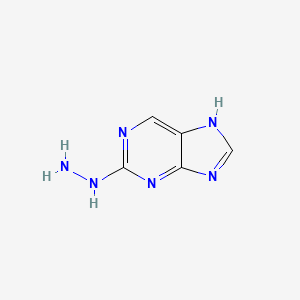
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
